molecular formula C7H8FNO B6274428 3-(fluoromethoxy)aniline CAS No. 2763776-17-4

3-(fluoromethoxy)aniline

Cat. No. B6274428
CAS RN: 2763776-17-4
M. Wt: 141.1
InChI Key:
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Description

3-(Fluoromethoxy)aniline, also known as 3-FMAn, is an aromatic compound of the aniline family, consisting of a benzene ring with a methyl group attached to the nitrogen atom. It is a versatile molecule that has been used in a variety of applications, including organic synthesis, drug development, and medical research.

Scientific Research Applications

3-(fluoromethoxy)aniline is a useful tool for scientists, as it can be used in a variety of research applications. It is commonly used in organic synthesis, as it can be used to synthesize a variety of compounds, including drugs and other biologically active molecules. Additionally, 3-(fluoromethoxy)aniline has been used in the development of drugs for the treatment of cancer, as well as in the study of biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 3-(fluoromethoxy)aniline is not fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 3-(fluoromethoxy)aniline has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
3-(fluoromethoxy)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs in the body. Additionally, 3-(fluoromethoxy)aniline has been shown to inhibit the activity of kinases, which can lead to changes in the regulation of cellular processes. Furthermore, 3-(fluoromethoxy)aniline has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-(fluoromethoxy)aniline has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be synthesized in high yields. Additionally, it is a versatile molecule that can be used in a variety of research applications. However, there are some limitations to using 3-(fluoromethoxy)aniline in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in certain applications. Additionally, its potential toxicity should be taken into consideration when using it in experiments.

Future Directions

There are a variety of potential future directions for research involving 3-(fluoromethoxy)aniline. For example, further research could be conducted into its mechanism of action and its potential biochemical and physiological effects. Additionally, research could be conducted into its potential therapeutic applications, such as its potential use in the development of drugs for the treatment of cancer or other diseases. Furthermore, research could be conducted into its potential use as an inhibitor of certain enzymes or kinases. Finally, research could be conducted into its potential use as a tool for organic synthesis.

Synthesis Methods

3-(fluoromethoxy)aniline can be synthesized through a variety of methods, including the reaction of aniline with fluoromethyl iodide, the reaction of aniline with fluoromethyl bromide, and the reaction of aniline with 3-chloropropionic acid. The most common method is the reaction of aniline with fluoromethyl iodide, which yields 3-(fluoromethoxy)aniline in high yields. The reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium or copper. The reaction is typically conducted at room temperature, and the product can be isolated by simple distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(fluoromethoxy)aniline can be achieved through a nucleophilic aromatic substitution reaction.", "Starting Materials": [ "Aniline", "Fluoromethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Aniline is dissolved in water and mixed with sodium hydroxide to form a solution.", "Fluoromethyl ether is added dropwise to the solution while stirring vigorously.", "The reaction mixture is heated to reflux for several hours.", "The mixture is then cooled and acidified with hydrochloric acid to pH 2.", "The resulting solid is filtered and washed with water.", "The product is recrystallized from a suitable solvent to obtain pure 3-(fluoromethoxy)aniline." ] }

CAS RN

2763776-17-4

Product Name

3-(fluoromethoxy)aniline

Molecular Formula

C7H8FNO

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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